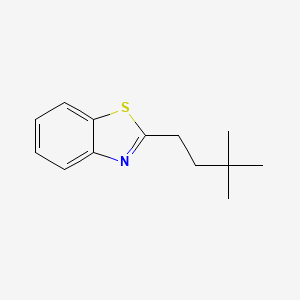
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- is a heterocyclic organic compound with a pyrimidinone core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 4-amino-5-(2-propynyl)pyrimidine with suitable reagents to introduce the pyrimidinone moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone core.
Substitution: The amino and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyrimidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)-:
2(1H)-Pyrimidinone, 4-amino-5-(2-butenyl)-: Similar structure but with a butenyl group instead of a propynyl group.
2(1H)-Pyrimidinone, 4-amino-5-(2-ethynyl)-: Similar structure but with an ethynyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, 4-amino-5-(2-propynyl)- lies in its specific functional groups, which confer distinct chemical properties and potential applications. The propynyl group, in particular, provides opportunities for further chemical modifications and interactions with biological targets.
Propriétés
Formule moléculaire |
C7H7N3O |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
6-amino-5-prop-2-ynyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-2-3-5-4-9-7(11)10-6(5)8/h1,4H,3H2,(H3,8,9,10,11) |
Clé InChI |
BOGVWUJGEAWDJP-UHFFFAOYSA-N |
SMILES canonique |
C#CCC1=C(NC(=O)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)


![N-[(2,5-dimethoxyphenyl)methyl]-4-phenoxy-1H-indazol-3-amine](/img/structure/B13959167.png)




![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)

![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)


